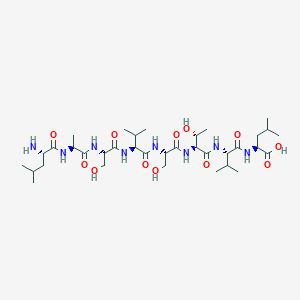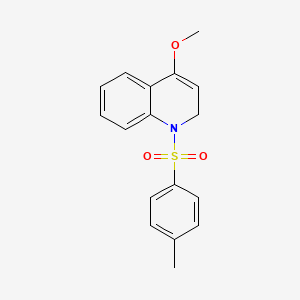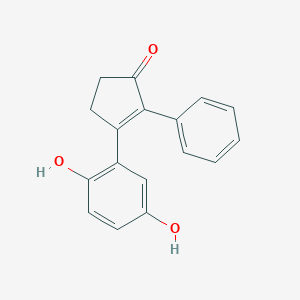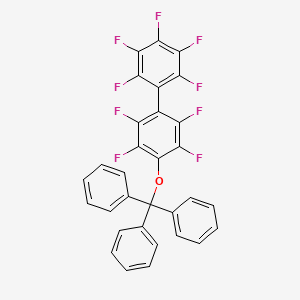
2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid is a highly fluorinated organic compound with the molecular formula C8H3F13O2. This compound is characterized by its unique structure, which includes multiple fluorine atoms, making it highly resistant to chemical and thermal degradation. It is commonly used in various industrial applications due to its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid typically involves the fluorination of precursor compounds. One common method is the direct fluorination of hexanoic acid derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.
Scientific Research Applications
2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: The compound’s stability makes it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: The compound is used in the production of specialty polymers and coatings due to its resistance to degradation.
Mechanism of Action
The mechanism by which 2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s electronegativity and stability. This makes it less reactive and more resistant to metabolic breakdown. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl): Similar in structure but with different fluorination patterns.
Pentanoic acid, 3,3,4,5,5,5-hexafluoro-2,2,4-tris(trifluoromethyl): Another highly fluorinated compound with distinct properties.
Uniqueness
2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts exceptional stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
558473-70-4 |
|---|---|
Molecular Formula |
C7HF13O2 |
Molecular Weight |
364.06 g/mol |
IUPAC Name |
2,2,4,4,5,5,5-heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C7HF13O2/c8-2(9,1(21)22)3(5(12,13)14,6(15,16)17)4(10,11)7(18,19)20/h(H,21,22) |
InChI Key |
QQOXLXCRWFHIBD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)

![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)

![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)

![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)



![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)

